molecular formula C14H17N5 B5375920 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine

Cat. No. B5375920
M. Wt: 255.32 g/mol
InChI Key: YMOMRKDJDHSPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by adenosine diphosphate (ADP) and play a crucial role in platelet aggregation and thrombosis. MRS2179 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine acts as a competitive antagonist of the P2Y1 receptor, preventing the binding of ADP to the receptor and inhibiting downstream signaling pathways. This leads to a reduction in platelet activation and aggregation, which is a key step in the formation of blood clots. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has also been shown to modulate other signaling pathways, such as the nitric oxide pathway, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been shown to have a range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, modulation of vascular tone, and regulation of neuronal signaling. These effects are thought to be mediated by its antagonism of the P2Y1 receptor and other signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological processes. However, one limitation of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine is its potential off-target effects on other receptors and signaling pathways, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction. Another area of research is the development of more selective and potent P2Y1 receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine on other signaling pathways may provide insights into its broader physiological effects and potential therapeutic applications.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 4-methylphenyl isothiocyanate in the presence of triethylamine and chloroform. The resulting product is then treated with guanidine hydrochloride to obtain N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine. The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been described in detail in several scientific publications.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been widely used in scientific research to investigate the role of P2Y1 receptors in platelet function and thrombosis. It has been shown to inhibit ADP-induced platelet aggregation and reduce thrombus formation in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has also been used to study the effects of P2Y1 receptor antagonism on other physiological processes, such as vascular tone regulation and neuronal signaling.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMRKDJDHSPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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